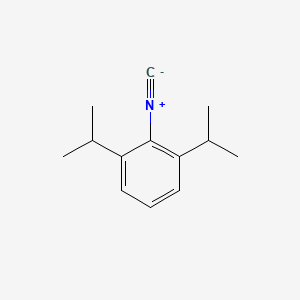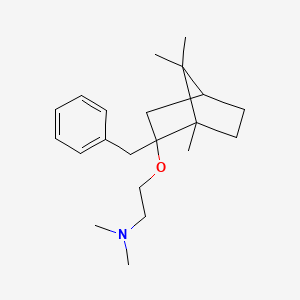![molecular formula C14H15ClN2O B1623034 2-Chlor-5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-6-carboxamid CAS No. 371219-74-8](/img/structure/B1623034.png)
2-Chlor-5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-6-carboxamid
Übersicht
Beschreibung
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide is a complex organic compound with the molecular formula C14H15ClN2O and a molecular weight of 262.73 g/mol. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in cycloaddition reactions.
Biology: The compound’s indole moiety makes it a valuable scaffold for designing biologically active molecules, including potential drug candidates.
Medicine: Research has explored its potential therapeutic applications, particularly in targeting specific molecular pathways and receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1-methyl-1H-indol-3-yl-2-oxoacetyl chloride with alk-3-enoic acids to form the corresponding 6-substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality of the final product.
Analyse Chemischer Reaktionen
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole core of the compound allows it to engage in hydrogen bonding and π-π interactions with various biological macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide can be compared with other similar indole derivatives, such as:
5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: This compound lacks the chlorine and carboxamide groups, resulting in different chemical and biological properties.
6-Substituted 5-methyl-5,6-dihydrocyclohepta[b]indole derivatives: These compounds have various substituents at the 6-position, which can significantly alter their reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(16)18)13(9)17-12/h5-7,10,17H,1-4H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIVOOWWGYJNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394183 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646628 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371219-74-8 | |
| Record name | 2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














